![molecular formula C17H17N3O5 B2435749 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421451-98-0](/img/structure/B2435749.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . This group is part of the structure of many natural products and pharmaceuticals, and it’s often used as a starting material in the synthesis of bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Benzo[d][1,3]dioxol-5-yl derivatives are known to undergo a variety of reactions, including reactions with phenyl hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, a related compound, N1-(3-(benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine, is a solid with a molecular weight of 339.4 .Scientific Research Applications
- Chalcones, such as this compound, belong to the flavonoid family and have shown promising anticancer properties . Researchers have explored their potential as anti-cancer agents due to their ability to inhibit cancer cell growth and proliferation. Investigating the specific mechanisms by which this compound affects cancer cells could provide valuable insights for drug development.
- An intermediary compound synthesized from N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide was used in constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are potential therapeutic agents for cancer treatment, as they regulate gene expression and influence cell differentiation.
Anticancer Activity
Histone Deacetylase (HDAC) Inhibition
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. For example, N1-(3-(benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine is associated with hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. Given the wide range of activities associated with benzo[d][1,3]dioxol-5-yl derivatives, there are many potential avenues for future research .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-13(11-3-4-14-15(8-11)25-10-24-14)5-7-19-16(22)17(23)20-12-2-1-6-18-9-12/h1-4,6,8-9,13,21H,5,7,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZOGLBMHKDPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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